5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a thiophene ring, and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives in a coupling reaction.
Attachment of the difluorophenoxy group: This can be done using nucleophilic substitution reactions where the difluorophenoxy group is introduced to the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is investigated for its interactions with biological targets, which can lead to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Similar structure but lacks the difluorophenoxy and thiophene groups.
3-(Thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but lacks the difluorophenoxy group.
5-(2,4-Difluorophenoxy)-1,2,4-oxadiazole: Similar structure but lacks the thiophene group.
Uniqueness
5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the combination of the difluorophenoxy group and the thiophene ring attached to the oxadiazole core. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O2S/c14-8-3-4-10(9(15)6-8)18-7-12-16-13(17-19-12)11-2-1-5-20-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUWGJHLMFZFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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